REACTION_CXSMILES
|
[C:1]([C:3]([C:10]1[CH:11]=[CH:12][C:13]2[O:22][C:17]3=[N:18][CH:19]=[CH:20][CH:21]=[C:16]3[C:15](=[O:23])[C:14]=2[CH:24]=1)(C)[C:4]([O:6]CC)=[O:5])#N.Cl>C(O)(=O)C>[O:23]=[C:15]1[C:16]2[C:17](=[N:18][CH:19]=[CH:20][CH:21]=2)[O:22][C:13]2[CH:12]=[CH:11][C:10]([CH:3]([CH3:1])[C:4]([OH:6])=[O:5])=[CH:24][C:14]1=2
|
Name
|
ethyl 2-cyano-2-(5-oxo-5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionate
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)(C)C=1C=CC2=C(C(C=3C(=NC=CC3)O2)=O)C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration, water
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
ADDITION
|
Details
|
further a 10% sodium hydroxide solution is added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the residue
|
Type
|
CUSTOM
|
Details
|
An insoluble material is removed by extraction with chloroform
|
Type
|
CUSTOM
|
Details
|
the crystalline precipitate is collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous dioxane
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(OC3=NC=CC=C31)C=CC(=C2)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |